Cas no 1696741-51-1 (1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one)

1-3-Fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one is a fluorinated aromatic ketone derivative featuring an imidazole substituent, which enhances its reactivity and potential as a versatile intermediate in organic synthesis. The presence of both fluorine and imidazole moieties contributes to its utility in pharmaceutical and agrochemical applications, where such structural motifs are often sought for their bioactivity and metabolic stability. The compound’s well-defined structure allows for precise modifications, making it valuable in the development of novel active ingredients. Its stability under standard conditions ensures ease of handling in laboratory settings, while its compatibility with various reaction conditions broadens its synthetic applicability.
1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one structure
1696741-51-1 structure
Product name:1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one
CAS No:1696741-51-1
MF:C11H9FN2O
Molecular Weight:204.200365781784
CID:5703705
PubChem ID:108244723

1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1696741-51-1
    • 1-[3-Fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
    • EN300-1292763
    • Ethanone, 1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-
    • 1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one
    • インチ: 1S/C11H9FN2O/c1-8(15)9-3-2-4-10(12)11(9)14-6-5-13-7-14/h2-7H,1H3
    • InChIKey: NUJDWGBBTUITHU-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(C)=O)=C1N1C=NC=C1

計算された属性

  • 精确分子量: 204.06989108g/mol
  • 同位素质量: 204.06989108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 361.4±32.0 °C(Predicted)
  • 酸度系数(pKa): 4?+-.0.10(Predicted)

1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1292763-50mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
50mg
$647.0 2023-09-30
Enamine
EN300-1292763-100mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
100mg
$678.0 2023-09-30
Enamine
EN300-1292763-1000mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
1000mg
$770.0 2023-09-30
Enamine
EN300-1292763-2500mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
2500mg
$1509.0 2023-09-30
Enamine
EN300-1292763-250mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
250mg
$708.0 2023-09-30
Enamine
EN300-1292763-500mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
500mg
$739.0 2023-09-30
Enamine
EN300-1292763-1.0g
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
1g
$0.0 2023-06-06
Enamine
EN300-1292763-10000mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
10000mg
$3315.0 2023-09-30
Enamine
EN300-1292763-5000mg
1-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696741-51-1
5000mg
$2235.0 2023-09-30

1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one 関連文献

1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-oneに関する追加情報

Comprehensive Overview of 1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one (CAS No. 1696741-51-1)

The compound 1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one (CAS No. 1696741-51-1) is a fluorinated aromatic ketone derivative with a unique structural framework combining an imidazole ring and a fluoro-substituted phenyl group. This molecular architecture positions it as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the design of bioactive molecules targeting enzyme inhibition or receptor modulation. Its fluorine atom enhances metabolic stability and lipophilicity, making it a subject of interest in drug discovery programs focused on CNS disorders and antimicrobial agents.

Recent trends in organic synthesis highlight the growing demand for fluorinated building blocks like 1696741-51-1, driven by their ability to improve pharmacokinetic properties. Searches for "fluoro-imidazole derivatives in drug design" or "CAS 1696741-51-1 applications" reflect industry interest in its potential. The compound’s imidazole moiety is particularly noteworthy, as this heterocycle is prevalent in FDA-approved drugs (e.g., antifungals and antihistamines), spurring research into its role in enhancing binding affinity.

From a synthetic chemistry perspective, 1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one offers opportunities for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Laboratories frequently query "synthetic routes to fluorinated imidazole ketones" or "1696741-51-1 solubility data," underscoring the need for detailed physicochemical profiles. Its ketone functional group allows further derivatization into hydrazones or oximes, expanding utility in medicinal chemistry.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its fluorine content necessitates studies on biodegradability, aligning with green chemistry principles. Queries like "eco-friendly handling of fluorinated intermediates" indicate user concerns about sustainable practices. Analytical methods for 1696741-51-1 quantification (e.g., HPLC or LC-MS) are frequently searched, emphasizing quality control needs in industrial-scale production.

In material science, this compound’s aromatic-imidazole hybrid structure has potential in OLEDs or catalysis, though literature remains sparse. Researchers exploring "imidazole-based electronic materials" may find its conjugated system valuable. Patent analyses reveal incremental filings involving CAS 1696741-51-1, suggesting proprietary applications in niche sectors.

To address common queries: The compound’s stability under ambient conditions (room temperature storage) and compatibility with polar solvents (e.g., DMSO) are well-documented. However, users searching for "1696741-51-1 safety data sheet" should consult supplier-specific documentation for handling guidelines. Its melting point and spectral data (IR/NMR) are critical for identification and purity assessment.

Future directions may involve leveraging computational chemistry to predict its ADMET properties or optimize synthetic yields. Searches for "AI in fluorinated compound design" mirror this interdisciplinary approach. As the pharmaceutical industry prioritizes targeted therapies, derivatives of 1-3-fluoro-2-(1H-imidazol-1-yl)phenylethan-1-one could play a role in next-generation small-molecule inhibitors.

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